Calcium L-ascorbate dihydrate
Overview
Description
Calcium L-ascorbate dihydrate, also known as L-ascorbic acid calcium salt dihydrate or Vitamin C calcium salt, is a compound with the molecular formula C12H14CaO12·2H2O and a molecular weight of 426.34 g/mol . It is a white to slightly yellow, odorless crystalline powder that is freely soluble in water and practically insoluble in alcohol . This compound is commonly used as a source of Vitamin C and calcium in dietary supplements and food fortification .
Preparation Methods
Calcium L-ascorbate dihydrate can be synthesized by neutralizing L-ascorbic acid with a calcium source, such as calcium carbonate or calcium hydroxide . The reaction typically occurs in an aqueous solution, and the product is then crystallized and dried to obtain the dihydrate form. Industrial production methods involve similar processes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Calcium L-ascorbate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid in the presence of oxidizing agents.
Reduction: It can reduce metal ions, such as iron(III) to iron(II), due to its antioxidant properties.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Calcium L-ascorbate dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reducing agent and antioxidant in various chemical reactions.
Biology: It is studied for its role in collagen synthesis and as an antioxidant protecting cells from oxidative stress.
Medicine: It is used in the formulation of dietary supplements to provide Vitamin C and calcium, which are essential for bone health and immune function.
Industry: It is used as a food additive to prevent oxidation and maintain the nutritional quality of food products
Mechanism of Action
The mechanism of action of Calcium L-ascorbate dihydrate involves its role as an antioxidant. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. It also plays a crucial role in collagen synthesis by acting as a cofactor for the enzymes prolyl and lysyl hydroxylase, which are involved in the hydroxylation of proline and lysine residues in collagen .
Comparison with Similar Compounds
Calcium L-ascorbate dihydrate is unique compared to other similar compounds due to its dual role as a source of both Vitamin C and calcium. Similar compounds include:
Sodium L-ascorbate: Provides Vitamin C but lacks calcium.
Magnesium L-ascorbate: Provides Vitamin C and magnesium instead of calcium.
L-ascorbic acid: Pure Vitamin C without any additional minerals.
These compounds differ in their solubility, stability, and specific applications, but all serve as sources of Vitamin C with varying additional benefits .
Properties
IUPAC Name |
calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;dihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O6.Ca.2H2O/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;;;/h2*2,5,7-10H,1H2;;2*1H2/q;;+2;;/p-2/t2*2-,5+;;;/m00.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJHWLDSRIHFKY-FWCDDDAWSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)[O-])O)O.C(C(C1C(=C(C(=O)O1)O)[O-])O)O.O.O.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.O.O.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18CaO14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to slightly pale greyish-yellow odourless crystalline powder, White odorless solid; Soluble in water; [HSDB] White odorless powder; Partially soluble in water; [MSDSonline] | |
Record name | CALCIUM ASCORBATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Calcium ascorbate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4143 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
INSOL IN ETHER, Freely sol in H2O; practically insol in methanol, ethanol | |
Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 270 | |
Record name | CALCIUM ASCORBATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/255 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS No. |
5743-28-2, 5743-27-1 | |
Record name | L-Ascorbic acid, calcium salt, hydrate (2:1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM ASCORBATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/255 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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